N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide
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Overview
Description
N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method is the condensation reaction, where thiophene is reacted with an α-methylene carbonyl compound and an α-cyano ester under basic conditions to form aminothiophene derivatives . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different biological activity.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene ring.
Uniqueness
N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide is unique due to its specific substitution pattern and the presence of a prop-2-ynamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13NOS |
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Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylbutyl)prop-2-ynamide |
InChI |
InChI=1S/C11H13NOS/c1-3-6-9(12-11(13)4-2)10-7-5-8-14-10/h2,5,7-9H,3,6H2,1H3,(H,12,13) |
InChI Key |
BTFSBWAGXHULJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CS1)NC(=O)C#C |
Origin of Product |
United States |
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